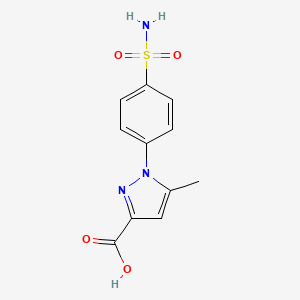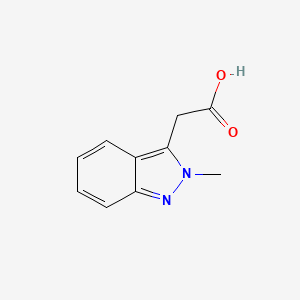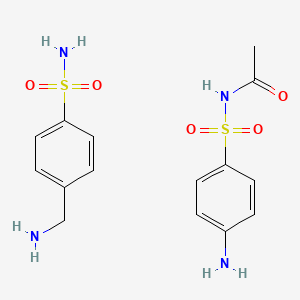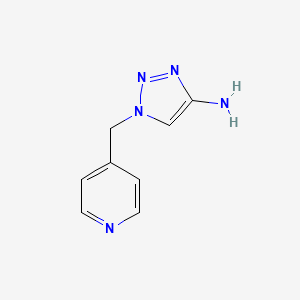
(3-Chloropyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chlorine atom at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloropyridine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the intermediate (3-chloropyridin-2-yl)(phenyl)methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-chloropyridin-2-yl)(phenyl)methanone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: (3-Chloropyridin-2-yl)(phenyl)methanone.
Reduction: (3-Chloropyridin-2-yl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloropyridin-2-yl)(phenyl)methanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Chloropyridin-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, suggesting a potential antimicrobial mechanism .
Comparaison Avec Des Composés Similaires
4-Chloropyridine: Similar in structure but with the chlorine atom at the 4-position.
3-Amino-4-chloropyridine: Contains an amino group in addition to the chlorine atom.
3-Bromo-4-chloropyridine: Contains a bromine atom in addition to the chlorine atom.
Uniqueness: (3-Chloropyridin-2-yl)(phenyl)methanol is unique due to the combination of the pyridine and phenylmethanol moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10ClNO |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
(3-chloropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8,12,15H |
Clé InChI |
XDUFUGWVHLSPAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B13082294.png)





![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)



